molecular formula C16H13BrO3 B062595 (8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone CAS No. 175136-38-6

(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone

Cat. No.: B062595
CAS No.: 175136-38-6
M. Wt: 333.18 g/mol
InChI Key: AECNFLAZVMSKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone is a chemical compound with the molecular formula C₁₆H₁₃BrO₃ and a molecular weight of 332.0048 g/mol It is characterized by the presence of a bromine atom, a benzodioxepin ring, and a phenyl group attached to a methanone moiety

Preparation Methods

The synthesis of (8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone typically involves the following steps:

    Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol derivatives and epoxides.

    Attachment of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts acylation, where a phenyl ketone is reacted with the benzodioxepin intermediate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a variety of functionalized derivatives.

Scientific Research Applications

(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The bromine atom and the benzodioxepin ring contribute to its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone can be compared with other similar compounds, such as:

    (8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-bromophenyl)methanone: This compound has an additional bromine atom on the phenyl ring, which may alter its reactivity and biological activity.

    3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone: Lacking the bromine atom, this compound may exhibit different chemical and biological properties.

    7-bromo-3,4-dihydro-2H-1,5-benzodioxepine: This compound has a similar structure but lacks the phenyl methanone moiety, which may affect its overall reactivity and applications.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c17-13-10-15-14(19-7-4-8-20-15)9-12(13)16(18)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECNFLAZVMSKTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C(=C2)C(=O)C3=CC=CC=C3)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352434
Record name (8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-38-6
Record name (8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.